molecular formula C7H5NO3S B8722452 5-(3-Thienyl)oxazolidine-2,4-dione CAS No. 82069-43-0

5-(3-Thienyl)oxazolidine-2,4-dione

Cat. No. B8722452
CAS RN: 82069-43-0
M. Wt: 183.19 g/mol
InChI Key: YNPAMTVSUKRXBH-UHFFFAOYSA-N
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Patent
US04454320

Procedure details

5-Hydroxy-5-(3-thienyl)-2,4,6(1H,3H,5H)pyrimidinetrione (1.16 g., 5.1 mmoles) was dissolved in 1 N sodium hydroxide (11 ml., 11 mmoles) and allowed to stand at room temperature for 15 minutes. The solution was acidified with acetic acid, and product allowed to crystallize over 35 minutes. Filtration gave 5-(3-thienyl)oxazolidine-2,4-dione (480 mg., 51%; m.p. 133°-135° C.). An additional crop of product was obtained by extracting the mother liquor with ethyl acetate. The extract was back washed with water, and evaporated to dryness (80 mg., contaminated with starting material).
Name
5-Hydroxy-5-(3-thienyl)-2,4,6(1H,3H,5H)pyrimidinetrione
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:11]2[CH:15]=[CH:14][S:13][CH:12]=2)C(=O)N[C:5](=[O:9])[NH:4][C:3]1=[O:10].[OH-].[Na+]>C(O)(=O)C>[S:13]1[CH:14]=[CH:15][C:11]([CH:2]2[O:1][C:5](=[O:9])[NH:4][C:3]2=[O:10])=[CH:12]1 |f:1.2|

Inputs

Step One
Name
5-Hydroxy-5-(3-thienyl)-2,4,6(1H,3H,5H)pyrimidinetrione
Quantity
1.16 g
Type
reactant
Smiles
OC1(C(NC(NC1=O)=O)=O)C1=CSC=C1
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallize over 35 minutes
Duration
35 min
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C=C(C=C1)C1C(NC(O1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.